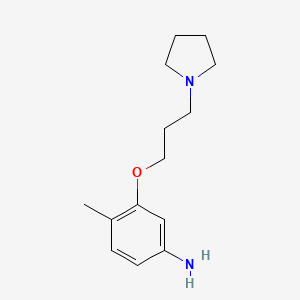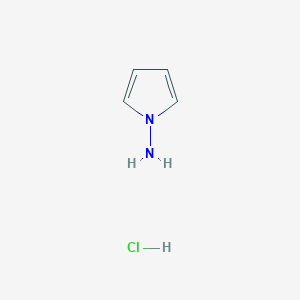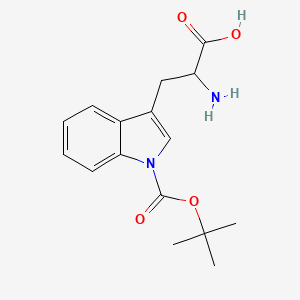![molecular formula C13H12FN B12078317 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B12078317.png)
2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-3’-methyl-[1,1’-biphenyl]-3-amine is an organic compound with a biphenyl structure substituted with a fluorine atom at the 2-position and a methyl group at the 3’-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3’-methyl-[1,1’-biphenyl]-3-amine typically involves multi-step organic reactions. One common method starts with the preparation of the biphenyl core, followed by selective functionalization.
-
Formation of Biphenyl Core: : The biphenyl core can be synthesized via a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative. For instance, 2-fluorobromobenzene can be coupled with 3-methylphenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene.
-
Amination: : The resulting biphenyl derivative can then undergo amination. This can be achieved through a Buchwald-Hartwig amination reaction, where the biphenyl compound reacts with an amine source, such as ammonia or an amine derivative, in the presence of a palladium catalyst and a suitable ligand.
Industrial Production Methods
Industrial production of 2-Fluoro-3’-methyl-[1,1’-biphenyl]-3-amine would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
2-Fluoro-3’-methyl-[1,1’-biphenyl]-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, which can reduce any nitro or carbonyl groups present.
Substitution: The fluorine atom in the compound can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines or alcohols, depending on the functional groups present.
Substitution: Substituted biphenyl derivatives with nucleophiles replacing the fluorine atom.
科学的研究の応用
2-Fluoro-3’-methyl-[1,1’-biphenyl]-3-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to its potential interaction with neurotransmitter receptors.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: It can serve as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound can be used in the synthesis of advanced polymers and coatings with specific chemical resistance properties.
作用機序
The mechanism of action of 2-Fluoro-3’-methyl-[1,1’-biphenyl]-3-amine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity through hydrogen bonding or electrostatic interactions, while the biphenyl structure provides a rigid framework that can fit into hydrophobic pockets of proteins.
類似化合物との比較
Similar Compounds
2-Fluoro-[1,1’-biphenyl]-3-amine: Lacks the methyl group, which may affect its binding properties and reactivity.
3’-Methyl-[1,1’-biphenyl]-3-amine: Lacks the fluorine atom, which may reduce its binding affinity and electronic properties.
2-Fluoro-4’-methyl-[1,1’-biphenyl]-3-amine: The position of the methyl group is different, which can influence its steric interactions and reactivity.
Uniqueness
2-Fluoro-3’-methyl-[1,1’-biphenyl]-3-amine is unique due to the specific positioning of the fluorine and methyl groups, which can significantly influence its chemical reactivity and binding properties. The presence of both substituents can enhance its potential as a versatile building block in synthetic chemistry and its effectiveness in various applications.
This detailed overview provides a comprehensive understanding of 2-Fluoro-3’-methyl-[1,1’-biphenyl]-3-amine, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
分子式 |
C13H12FN |
|---|---|
分子量 |
201.24 g/mol |
IUPAC名 |
2-fluoro-3-(3-methylphenyl)aniline |
InChI |
InChI=1S/C13H12FN/c1-9-4-2-5-10(8-9)11-6-3-7-12(15)13(11)14/h2-8H,15H2,1H3 |
InChIキー |
YQUQZFXLSOUEGL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C2=C(C(=CC=C2)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(3-aminophenyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12078248.png)

![5-Ethyl-3-(4-methoxy-benzyl)-[1,2,3]oxathiazolidine 2,2-dioxide](/img/structure/B12078255.png)

![4-[(2,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B12078268.png)
![Des[(5-methyl-1,3,4-thiadiazol-2-yl)thio] Cefazolin-3-methanol](/img/structure/B12078271.png)







